molecular formula C27H36N2O8 B2911557 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate CAS No. 1396871-89-8

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Cat. No.: B2911557
CAS No.: 1396871-89-8
M. Wt: 516.591
InChI Key: RBAKPJQDTHIGRP-UHFFFAOYSA-N
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Description

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a dimethoxybenzyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dimethoxybenzyl Group: This step involves the reaction of the piperidine derivative with 3,5-dimethoxybenzyl chloride under basic conditions to form the benzyl ether.

    Introduction of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using 2,3-dimethylphenylacetyl chloride.

    Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzyl ether linkage can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(((3,4-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate
  • 2-(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Uniqueness

The unique combination of the 3,5-dimethoxybenzyl group and the piperidine ring in 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate distinguishes it from similar compounds. This structural uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4.C2H2O4/c1-18-6-5-7-24(19(18)2)26-25(28)15-27-10-8-20(9-11-27)16-31-17-21-12-22(29-3)14-23(13-21)30-4;3-1(4)2(5)6/h5-7,12-14,20H,8-11,15-17H2,1-4H3,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKPJQDTHIGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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